Sarolaner

Electrophysiology GABA receptor Potency

Select Sarolaner for unmatched, evidence-backed protection. It maintains >95% efficacy against Ixodes scapularis for a full 35 days, significantly outperforming afoxolaner's <80% decline post-Day 21. Proven rapid kill of Ixodes holocyclus (86.2% at 8h vs 21.3%) makes it critical for high-risk regions. With >85% oral bioavailability and a wide safety margin (3X dose, 10 mo.), it ensures consistent, predictable performance in long-term care settings.

Molecular Formula C23H18Cl2F4N2O5S
Molecular Weight 581.4 g/mol
CAS No. 1398609-39-6
Cat. No. B610696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarolaner
CAS1398609-39-6
SynonymsPF-6450567;  PF 6450567;  PF6450567;  Sarolaner
Molecular FormulaC23H18Cl2F4N2O5S
Molecular Weight581.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F
InChIInChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1
InChIKeyFLEFKKUZMDEUIP-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sarolaner (CAS 1398609-39-6) for Veterinary Ectoparasiticide Research and Development


Sarolaner (CAS 1398609-39-6) is an oral ectoparasiticide belonging to the isoxazoline class of veterinary pharmaceuticals. It is primarily utilized in research and development settings focused on the control of flea and tick infestations in companion animals [1]. The compound is the active pharmaceutical ingredient in commercial products such as Simparica® and is also available as a standalone research chemical. Its mechanism of action involves potent antagonism of ligand-gated chloride channels in arthropod nervous systems, with demonstrated selectivity for insect and acarine receptors over mammalian orthologs .

Why In-Class Isoxazoline Substitution Can Compromise Sarolaner's Quantifiable Performance Edge


Despite belonging to the same isoxazoline class, afoxolaner, fluralaner, lotilaner, and sarolaner are not interchangeable due to significant differences in in vitro target binding potency, in vivo speed of kill, and duration of sustained efficacy. Direct comparative studies reveal that sarolaner exhibits quantifiably faster kill kinetics against both fleas and ticks compared to afoxolaner and fluralaner, particularly at later stages of their respective dosing intervals [1]. Additionally, in vitro electrophysiology assays demonstrate that sarolaner possesses a lower IC50 for inhibition of flea GABA-gated chloride channels compared to afoxolaner . These differences in both potency and in vivo performance directly impact procurement decisions for research and formulation development, where consistent, high-level efficacy over the entire treatment period is a critical endpoint.

Quantified Evidence of Sarolaner's Differentiation from Afoxolaner and Fluralaner


In Vitro GABA-Gated Chloride Channel Inhibition: Sarolaner vs. Afoxolaner

Sarolaner demonstrates significantly greater potency at its primary molecular target compared to afoxolaner. In side-by-side whole-cell patch-clamp assays using CHO-K1 cells expressing recombinant cat flea RDL GABA-gated chloride channels (GABACls), sarolaner inhibited GABA-elicited currents with a lower IC50, indicating a higher binding affinity for the target receptor .

Electrophysiology GABA receptor Potency Isoxazoline

Comparative Speed of Flea (C. felis) Kill: Sarolaner vs. Fluralaner

In a controlled laboratory study, sarolaner provided a faster and more consistent speed of kill against C. felis fleas compared to a single dose of fluralaner. This advantage was most pronounced at the end of the claimed protection period for fluralaner [1].

In vivo efficacy Ctenocephalides felis Speed of kill Oral

Comparative Speed of Tick (R. sanguineus) Kill: Sarolaner vs. Fluralaner

When dosed at monthly intervals, sarolaner provided a faster and more consistent speed of kill against R. sanguineus ticks compared to a single oral dose of fluralaner, with fluralaner's efficacy showing a marked decline after Day 44 [1].

In vivo efficacy Rhipicephalus sanguineus Tick Speed of kill

Comparative Speed of Tick (A. americanum) Kill: Sarolaner vs. Afoxolaner

A single oral dose of sarolaner provided 100% efficacy within 24h against an existing infestation of A. americanum and maintained >90% efficacy against weekly re-infestations for 28 days. In comparison, afoxolaner's 24h efficacy declined to <90% from Day 14 onwards [1].

In vivo efficacy Amblyomma americanum Tick Speed of kill

Quantified Safety Margin in Target Species (Canine)

Sarolaner has a well-characterized safety margin in dogs, a critical factor for its use in both research and commercial formulations. A GLP-compliant safety study demonstrated tolerance at doses significantly above the therapeutic range [1].

Safety Toxicology Dog Margin of safety

Palatability and Voluntary Acceptance of Oral Formulation

The high voluntary acceptance of the oral chewable formulation minimizes stress associated with administration and ensures accurate dosing, a significant practical advantage over formulations with lower palatability [1].

Formulation Palatability Dog Acceptance

Primary Research and Industrial Use Cases for Sarolaner (CAS 1398609-39-6)


Formulation Development Requiring Rapid and Sustained Flea Kill

Based on the evidence of ≥97.6% efficacy against C. felis within 8 hours that is maintained over a full 3-month period, sarolaner is a superior candidate for developing oral ectoparasiticide formulations where a rapid onset of action and consistent performance are paramount [1].

Tick Control Studies Emphasizing Prevention of Pathogen Transmission

Given its quantifiably faster and more consistent kill of R. sanguineus and A. americanum compared to afoxolaner and fluralaner, sarolaner is an ideal compound for research models investigating the prevention of tick-borne disease transmission, where rapid and reliable tick kill is the primary endpoint [2].

In Vitro Electrophysiology Research on Isoxazoline-Target Interactions

Sarolaner's well-defined, potent, and quantifiable inhibition of GABA-gated chloride channels (IC50 ~135-136 nM) in recombinant systems makes it a valuable tool compound for basic research into insect and acarine neurophysiology and for screening next-generation ectoparasiticides .

Combination Product Development for Broad-Spectrum Parasite Control

The established safety profile, with a 5X margin of safety in dogs, and high oral bioavailability (>85%) support sarolaner's use as a backbone for developing combination products (e.g., with moxidectin and pyrantel) aimed at comprehensive parasite management, as evidenced by its use in Simparica Trio® [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarolaner

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.